5-Chloro-1-methyl-1H-indole-3-carboxylic acid 5-Chloro-1-methyl-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 172596-62-2
VCID: VC4086198
InChI: InChI=1S/C10H8ClNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14)
SMILES: CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63

5-Chloro-1-methyl-1H-indole-3-carboxylic acid

CAS No.: 172596-62-2

Cat. No.: VC4086198

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63

* For research use only. Not for human or veterinary use.

5-Chloro-1-methyl-1H-indole-3-carboxylic acid - 172596-62-2

Specification

CAS No. 172596-62-2
Molecular Formula C10H8ClNO2
Molecular Weight 209.63
IUPAC Name 5-chloro-1-methylindole-3-carboxylic acid
Standard InChI InChI=1S/C10H8ClNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14)
Standard InChI Key CDFMDRWHWBBKJX-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₀H₈ClNO₂) features a planar indole core with substituents influencing its electronic and steric properties. The chlorine atom enhances electrophilicity, while the methyl group at N-1 increases lipophilicity, facilitating membrane permeability. The carboxylic acid group at C-3 enables hydrogen bonding and salt formation, critical for protein interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight209.63 g/mol
Density1.5 ± 0.1 g/cm³
Melting Point209–210°C
Boiling Point449.7 ± 25.0°C
LogP (Partition Coefficient)2.1 (predicted)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1680 cm⁻¹ (C=O stretch) and 750–700 cm⁻¹ (C-Cl stretch) confirm functional groups.

  • NMR: ¹H NMR (DMSO-d₆) shows singlet δ 3.85 (N-CH₃), doublet δ 7.45 (H-4), and multiplet δ 8.10 (H-2) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. A modified route involves:

  • Chlorination of 1-methylindole using SO₂Cl₂ at 0°C.

  • Formylation via Vilsmeier-Haack reaction to introduce the aldehyde group.

  • Oxidation of the aldehyde to carboxylic acid using KMnO₄ in acidic medium .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationSO₂Cl₂, DCM, 0°C, 2h78
FormylationPOCl₃, DMF, 60°C, 6h65
OxidationKMnO₄, H₂SO₄, reflux, 4h82

Industrial Manufacturing Challenges

Scaling production requires addressing:

  • Byproduct Formation: Over-chlorination mitigated via controlled stoichiometry.

  • Waste Management: Neutralization of acidic byproducts using CaCO₃.

Biological Activities and Mechanisms

Enzyme Modulation

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 12.3 μM), altering drug metabolism pathways. It also suppresses COX-2 (cyclooxygenase-2), reducing prostaglandin synthesis by 58% at 50 μM concentration .

Table 3: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
HT-29 (Colon)45.2Caspase-3/7 activation
MCF-7 (Breast)68.9ROS generation
A549 (Lung)>100No significant effect

Immunomodulatory Effects

The compound activates the aryl hydrocarbon receptor (AhR), upregulating IL-22 production (3.5-fold in Jurkat T-cells). This suggests utility in autoimmune disorders like psoriasis.

Applications Across Industries

Pharmaceutical Development

  • Anticancer Agents: Serves as a precursor for kinase inhibitors (e.g., analogues of sunitinib).

  • Anti-Inflammatory Drugs: Carboxylic acid moiety enables COX-2 selective inhibition .

Agricultural Chemistry

Derivatives exhibit fungicidal activity against Phytophthora infestans (EC₅₀ = 8.7 μg/mL), outperforming commercial fungicides by 30% .

Material Science

Incorporated into polyimide films, it improves thermal stability (Tg increased by 25°C) and reduces dielectric constant by 15%.

Recent Research Advances (2024–2025)

Nanoparticle Drug Delivery

Encapsulation in PLGA nanoparticles increased bioavailability by 3.2-fold in murine models, reducing hepatotoxicity .

Computational Modeling

Molecular dynamics simulations revealed binding to PD-L1 (ΔG = -9.8 kcal/mol), suggesting checkpoint inhibitor potential.

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